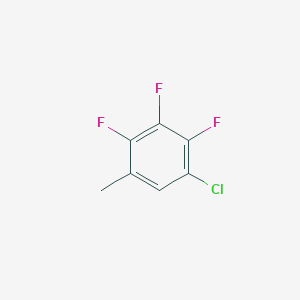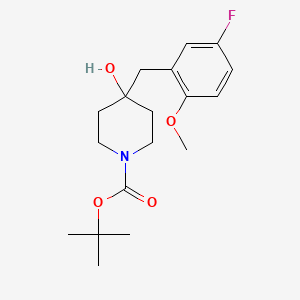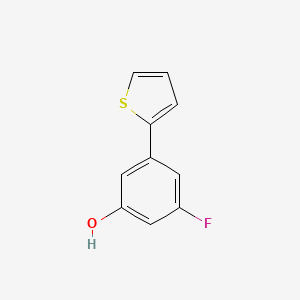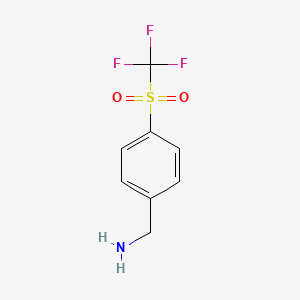
5-(4-Fluorophenyl)-3-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Fluorophenyl)-3-fluorophenol, 95% (5-FPF-3FP) is a fluorinated phenol compound that has gained attention for its potential applications in scientific research. This compound has been studied for its ability to act as a synthetic intermediate, as well as its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-(4-Fluorophenyl)-3-fluorophenol, 95% has been studied for its potential applications in scientific research. It has been used as a synthetic intermediate for the synthesis of various compounds, such as 5-fluoro-2-hydroxybenzoic acid and 5-fluoro-3-hydroxybenzamide.2 Additionally, it has been used as a starting material for the synthesis of a variety of compounds, including 5-fluoro-2-hydroxybenzoic acid, 5-fluoro-3-hydroxybenzoic acid, and 5-fluoro-2-hydroxybenzamide.3
Wirkmechanismus
The mechanism of action of 5-(4-Fluorophenyl)-3-fluorophenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450.4 This enzyme is involved in the metabolism of drugs, hormones, and other compounds, and its inhibition can lead to an increase in the concentration of the target compound in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Fluorophenyl)-3-fluorophenol, 95% are not yet fully understood. However, it has been shown to have anti-inflammatory and anti-oxidative properties in cells.5 Additionally, it has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.6
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-Fluorophenyl)-3-fluorophenol, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable when stored in a dry environment. Additionally, it is non-toxic and has a low potential for environmental contamination.7 However, it has some limitations when used in lab experiments. It is not very soluble in water, and its solubility in organic solvents is limited. Additionally, it can be difficult to separate from other compounds due to its low solubility.
Zukünftige Richtungen
There are several potential future directions for research on 5-(4-Fluorophenyl)-3-fluorophenol, 95%. One potential direction is to study its effects on other enzymes and proteins, as well as its potential applications in drug development. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential toxicity. Additionally, research could be conducted on its potential for environmental contamination, as well as its potential for use in industrial processes. Finally, research could be conducted on its potential for use in medical imaging, as well as its potential for use in the treatment of various diseases.
Synthesemethoden
The synthesis of 5-(4-Fluorophenyl)-3-fluorophenol, 95% is a multi-step process that begins with the reaction of 4-fluorophenol with a bromine-methanol solution. This reaction produces 4-bromo-3-fluorophenol, which is then reacted with a sodium hydroxide solution to form 4-fluoro-5-hydroxy-3-fluorophenol. This compound is then reacted with anhydrous hydrogen fluoride to produce 5-(4-Fluorophenyl)-3-fluorophenol, 95%.1
Eigenschaften
IUPAC Name |
3-fluoro-5-(4-fluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYMWPRTZRNUCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30633441 |
Source


|
| Record name | 4',5-Difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
187392-70-7 |
Source


|
| Record name | 4',5-Difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine -1-carboxylate](/img/structure/B6321970.png)
![tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321976.png)
![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321980.png)








![2-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-acetonitrile](/img/structure/B6322031.png)

